molecular formula C18H28Cl2N4O2S B12780976 Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride CAS No. 102395-80-2

Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride

Cat. No.: B12780976
CAS No.: 102395-80-2
M. Wt: 435.4 g/mol
InChI Key: WWVIAMZLKLDVMJ-UHFFFAOYSA-N
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Description

Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is a synthetic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicine. This particular compound is a derivative of sulfanilamide, modified to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with sulfanilamide.

    Alkylation: The sulfanilamide is alkylated with 2-diethylaminoethyl chloride and 2-pyridylmethyl chloride under basic conditions.

    Purification: The product is purified using recrystallization or chromatography techniques.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Sulfanilamide derivatives typically undergo the following types of reactions:

    Oxidation: Can be oxidized to form sulfonic acids.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its effects on bacterial growth and metabolism.

    Medicine: Potential use as an antibacterial agent.

    Industry: May be used in the development of new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of sulfanilamide derivatives typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and cell growth. The specific molecular targets and pathways for this compound would need to be confirmed through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: The parent compound, known for its antibacterial properties.

    Sulfadiazine: Another sulfonamide derivative with similar antibacterial activity.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.

Uniqueness

Sulfanilamide, N(sup 1)-(2-diethylaminoethyl)-N(sup 1)-(2-pyridylmethyl)-, dihydrochloride is unique due to its specific modifications, which may enhance its pharmacological properties compared to other sulfonamides. These modifications can potentially improve its efficacy, reduce resistance, and alter its pharmacokinetic profile.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

102395-80-2

Molecular Formula

C18H28Cl2N4O2S

Molecular Weight

435.4 g/mol

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-N-(pyridin-2-ylmethyl)benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C18H26N4O2S.2ClH/c1-3-21(4-2)13-14-22(15-17-7-5-6-12-20-17)25(23,24)18-10-8-16(19)9-11-18;;/h5-12H,3-4,13-15,19H2,1-2H3;2*1H

InChI Key

WWVIAMZLKLDVMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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